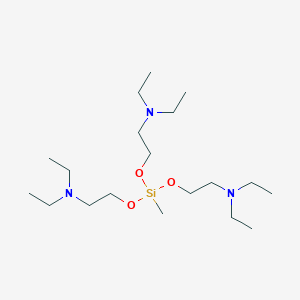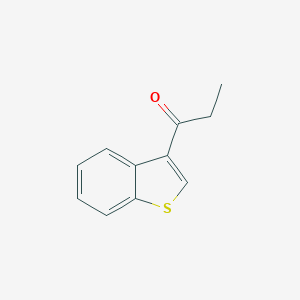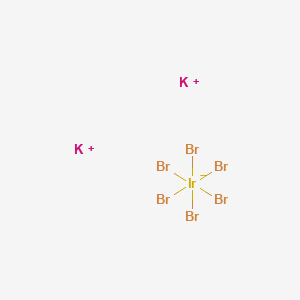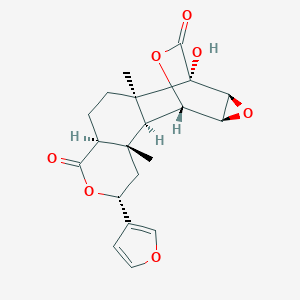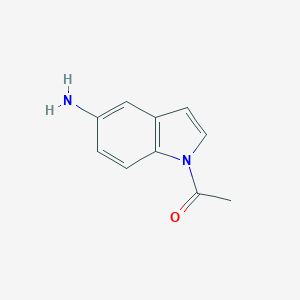
1-Acetyl-5-aminoindole
Descripción general
Descripción
“1-Acetyl-5-aminoindole” is a chemical compound with the CAS Number: 16066-93-6 . It has a molecular weight of 174.2 and its IUPAC name is 1-acetyl-1H-indol-5-amine . It is a solid substance .
Synthesis Analysis
The synthesis of “1-Acetyl-5-aminoindole” involves hydrogenation of N-acetyl-5-nitroindole in the presence of 10% palladium on barium sulphate and ethanol . The mixture is stirred under a hydrogen atmosphere for 2 hours . The product is then purified by preparative HPLC .
Molecular Structure Analysis
The molecular formula of “1-Acetyl-5-aminoindole” is C10H10N2O . The average mass is 176.215 Da and the monoisotopic mass is 176.094955 Da .
Physical And Chemical Properties Analysis
“1-Acetyl-5-aminoindole” is a solid substance . It has a molecular weight of 174.2 and its IUPAC name is 1-acetyl-1H-indol-5-amine .
Aplicaciones Científicas De Investigación
Antiviral Research
1-Acetyl-5-aminoindole has been explored for its potential in antiviral therapy. Indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to bind with high affinity to multiple receptors makes indole compounds, including 1-Acetyl-5-aminoindole, valuable in the development of new antiviral agents.
Anti-inflammatory and Analgesic Applications
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory and analgesic properties . 1-Acetyl-5-aminoindole, as part of this family, may contribute to the synthesis of new compounds that can effectively reduce inflammation and pain with potentially lower ulcerogenic indices compared to existing medications.
Anticancer Therapeutics
Indole derivatives are significant in the design of targeted anticancer therapeutics. They have been used to develop diverse fused heterocyclic templates with anticancer activity expressed through targeting different biological receptors and enzymes . 1-Acetyl-5-aminoindole could serve as a scaffold for creating novel compounds with improved selectivity and reduced side effects in cancer treatment.
Neuroscience
In neuroscience, indole derivatives are known for their role in neurotransmission and neurohormone functions . As a derivative, 1-Acetyl-5-aminoindole may be involved in the synthesis of compounds that affect serotonin pathways or other neuroactive processes, contributing to the treatment of neurological disorders.
Biochemical Pathway Studies
1-Acetyl-5-aminoindole may be used in biochemical studies to understand the role of indole derivatives in various biological pathways. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, shares a similar indole nucleus, suggesting that 1-Acetyl-5-aminoindole could be used to study plant growth and development processes .
Molecular Biology Research
In molecular biology, indole derivatives are part of the study of DNA-protein interactions, gene expression, and enzyme function. 1-Acetyl-5-aminoindole could be utilized in the development of new assays or molecular probes to understand cellular mechanisms at the molecular level .
Safety And Hazards
The safety data sheet for “1-Acetyl-5-aminoindole” indicates that it is harmful if swallowed and toxic in contact with skin . It also causes serious eye irritation and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
1-(5-aminoindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQEYHXWMJMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630635 | |
| Record name | 1-(5-Amino-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-aminoindole | |
CAS RN |
16066-93-6 | |
| Record name | 1-(5-Amino-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16066-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Amino-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







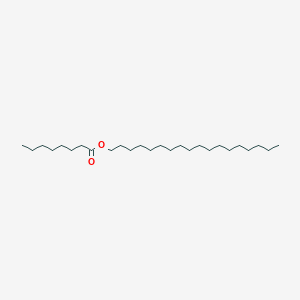
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)

